REACTION_CXSMILES
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Cl[C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][N:3]=1.[CH2:12]([NH2:15])[CH2:13][NH2:14]>>[NH2:14][CH2:13][CH2:12][NH:15][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][N:3]=1
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Name
|
|
Quantity
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5 g
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Type
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reactant
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Smiles
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ClC1=NC=C(C=C1)C(F)(F)F
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Name
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|
Quantity
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20 mL
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Type
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reactant
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Smiles
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C(CN)N
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The excess ethylenediamine was removed by rotary evaporation
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Type
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CUSTOM
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Details
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the residue was partitioned between dichloromethane and 2.5 M aqueous sodium hydroxide
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted 5 times further with dichloromethane
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Type
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WASH
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Details
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The combined organic layers were washed with a saturated aqueous sodium chloride solution
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Type
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CUSTOM
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Details
|
dried
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Name
|
|
Type
|
product
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Smiles
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NCCNC1=NC=C(C=C1)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |